molecular formula C7H16N2O B12436852 1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL

1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL

Cat. No.: B12436852
M. Wt: 144.21 g/mol
InChI Key: DGDHUUOFHAXNLY-UHFFFAOYSA-N
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Description

1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient preparation of azetidine derivatives under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a conformationally restricted pharmacophore, influencing the compound’s binding affinity and selectivity for certain biological targets . This can result in modulation of enzymatic activity or receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simple four-membered nitrogen-containing heterocycle.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

Uniqueness

1-[(Azetidin-3-YL)amino]-2-methylpropan-2-OL is unique due to its specific structural features, including the azetidine ring and the presence of both amino and hydroxyl functional groups

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-(azetidin-3-ylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C7H16N2O/c1-7(2,10)5-9-6-3-8-4-6/h6,8-10H,3-5H2,1-2H3

InChI Key

DGDHUUOFHAXNLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CNC1)O

Origin of Product

United States

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